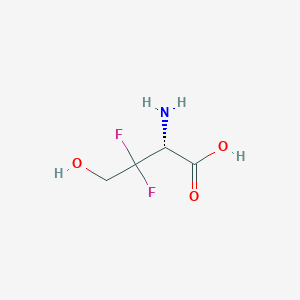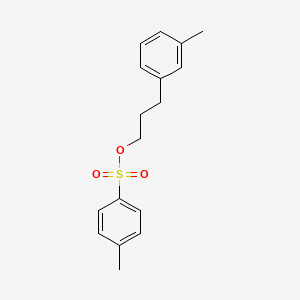
3,3-Difluoro-L-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-L-homoserine is a fluorinated amino acid derivative. It is structurally similar to L-homoserine but features two fluorine atoms at the 3-position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-homoserine typically involves the introduction of fluorine atoms into the L-homoserine molecule. One common method is the nucleophilic fluorination of suitable precursors using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the conversion of hydroxyl groups to fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce L-homoserine, which is then chemically modified to introduce the fluorine atoms .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-L-homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in studies of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-L-homoserine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its target .
Vergleich Mit ähnlichen Verbindungen
L-homoserine: The non-fluorinated analog of 3,3-Difluoro-L-homoserine.
3-Fluoro-L-homoserine: A mono-fluorinated analog.
3,3,3-Trifluoro-L-homoserine: A trifluorinated analog.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
208756-00-7 |
|---|---|
Molekularformel |
C4H7F2NO3 |
Molekulargewicht |
155.10 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3-difluoro-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-4(6,1-8)2(7)3(9)10/h2,8H,1,7H2,(H,9,10)/t2-/m1/s1 |
InChI-Schlüssel |
ZJWOHSLBYHFLLE-UWTATZPHSA-N |
Isomerische SMILES |
C(C([C@@H](C(=O)O)N)(F)F)O |
Kanonische SMILES |
C(C(C(C(=O)O)N)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)


